N,N'-bis(4-bromophenyl)propanediamide
N,N'-bis(4-bromophenyl)propanediamide
Brand Name:
Vulcanchem
CAS No.:
105678-71-5
VCID:
VC20741784
InChI:
InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
SMILES:
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br
Molecular Formula:
C15H12Br2N2O2
Molecular Weight:
412.08 g/mol
N,N'-bis(4-bromophenyl)propanediamide
CAS No.: 105678-71-5
Cat. No.: VC20741784
Molecular Formula: C15H12Br2N2O2
Molecular Weight: 412.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105678-71-5 |
|---|---|
| Molecular Formula | C15H12Br2N2O2 |
| Molecular Weight | 412.08 g/mol |
| IUPAC Name | N,N'-bis(4-bromophenyl)propanediamide |
| Standard InChI | InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
| Standard InChI Key | PRVAKTGWODYESP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator